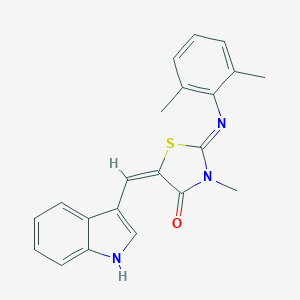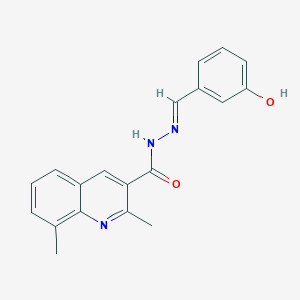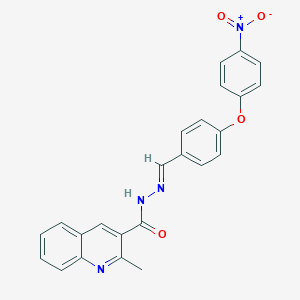
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications. DMIT is a thiazolidinone derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Mécanisme D'action
The mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In addition, (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using simple reaction conditions. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and diabetes. However, there are also some limitations to using (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one, which could lead to the development of new therapeutic agents for the treatment of inflammation, cancer, and diabetes. Finally, the potential use of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one as a lead compound for drug development should be explored further.
Méthodes De Synthèse
The synthesis of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2,6-dimethylaniline, indole-3-carboxaldehyde, and 2-methyl-4-thiazolidinone in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
Propriétés
Nom du produit |
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C21H19N3OS |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-13-7-6-8-14(2)19(13)23-21-24(3)20(25)18(26-21)11-15-12-22-17-10-5-4-9-16(15)17/h4-12,22H,1-3H3/b18-11+,23-21? |
Clé InChI |
RKRUBLFSINPGIC-ZCXLDBAHSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)C |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)


![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)

![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)


![2,8-dimethyl-N'-[4-(methylsulfanyl)benzylidene]-3-quinolinecarbohydrazide](/img/structure/B306744.png)